![molecular formula C6H13LiSi B14427591 Lithium, [1-(trimethylsilyl)cyclopropyl]- CAS No. 81236-69-3](/img/structure/B14427591.png)
Lithium, [1-(trimethylsilyl)cyclopropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [1-(trimethylsilyl)cyclopropyl]- is an organolithium compound that features a cyclopropyl ring substituted with a trimethylsilyl group. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical synthesis applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [1-(trimethylsilyl)cyclopropyl]- typically involves the reaction of 1-(trimethylsilyl)cyclopropyl chloride with lithium metal. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
1-(trimethylsilyl)cyclopropyl chloride+Li→Lithium, [1-(trimethylsilyl)cyclopropyl]-+LiCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [1-(trimethylsilyl)cyclopropyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Addition Reactions: The compound can participate in addition reactions with multiple bonds, such as alkenes and alkynes.
Deprotonation Reactions: It acts as a strong base and can deprotonate weak acids.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and carbonyl compounds.
Solvents: Tetrahydrofuran (THF), diethyl ether, and hexane.
Conditions: Reactions are typically carried out at low temperatures under an inert atmosphere to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions depend on the specific electrophile used. For example, reacting with an alkyl halide can yield a substituted cyclopropane, while reaction with a carbonyl compound can form an alcohol.
Aplicaciones Científicas De Investigación
Lithium, [1-(trimethylsilyl)cyclopropyl]- is utilized in various scientific research applications:
Biology: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which Lithium, [1-(trimethylsilyl)cyclopropyl]- exerts its effects involves the nucleophilic attack of the lithium atom on electrophilic centers. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The cyclopropyl ring adds strain, making the compound more reactive in certain reactions.
Comparación Con Compuestos Similares
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different structural features.
Lithium cyclopropylamide: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Lithium trimethylsilylacetylide: Contains a trimethylsilyl group but features an acetylide moiety instead of a cyclopropyl ring.
Uniqueness
Lithium, [1-(trimethylsilyl)cyclopropyl]- is unique due to the combination of the cyclopropyl ring and the trimethylsilyl group. This combination imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications that other compounds cannot achieve.
Propiedades
Número CAS |
81236-69-3 |
|---|---|
Fórmula molecular |
C6H13LiSi |
Peso molecular |
120.2 g/mol |
Nombre IUPAC |
lithium;cyclopropyl(trimethyl)silane |
InChI |
InChI=1S/C6H13Si.Li/c1-7(2,3)6-4-5-6;/h4-5H2,1-3H3;/q-1;+1 |
Clave InChI |
MDNYQKRNGHBTJV-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-]1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


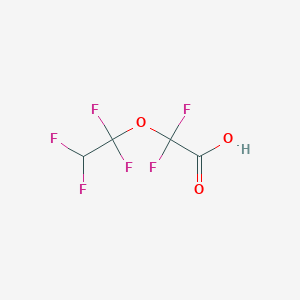
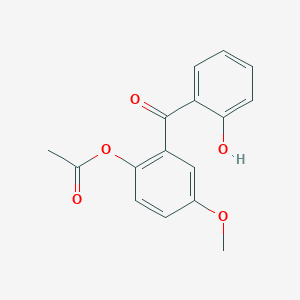
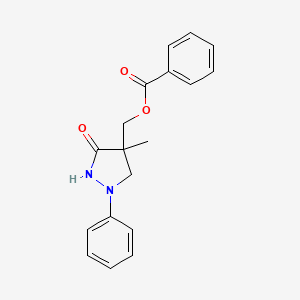
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
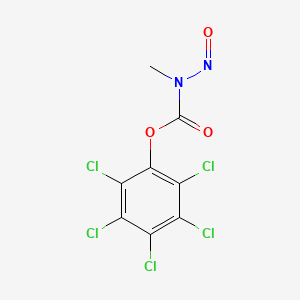
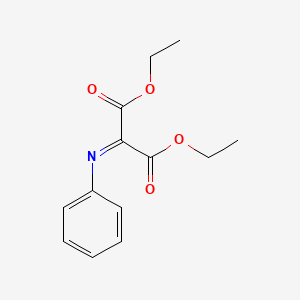
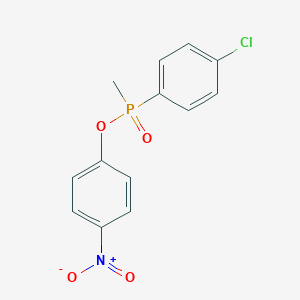
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
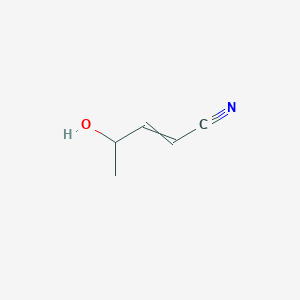


![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
